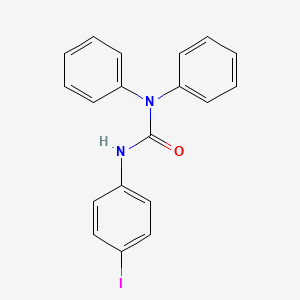![molecular formula C25H25N3O5 B12129286 4-methyl-N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide](/img/structure/B12129286.png)
4-methyl-N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- 4-methyl-N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide is a complex organic molecule with the following structural formula
C26H29N3O5
.Brief Introduction: This compound belongs to the class of quinazolinones and contains both aromatic and heterocyclic moieties. Its synthesis and applications have attracted scientific interest due to its potential biological activities.
Métodos De Preparación
Synthetic Routes: One synthetic route involves the condensation of 2-amino-4-methylquinazoline with 3,4,5-trimethoxybenzoyl chloride. The reaction proceeds under appropriate conditions (such as using a base like pyridine) to form the desired compound.
Industrial Production: While industrial-scale production methods may vary, the synthesis typically occurs in a controlled laboratory setting due to the compound’s complexity and specialized reagents.
Análisis De Reacciones Químicas
Reactivity: 4-methyl-N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide can undergo various chemical reactions
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, reduction with a suitable reducing agent (e.g., lithium aluminum hydride) or substitution with appropriate electrophiles.
Major Products: The products formed depend on the specific reaction. For instance, reduction may yield an amine derivative, while substitution could lead to various substituted analogs.
Aplicaciones Científicas De Investigación
Chemistry: Researchers study this compound’s reactivity, stability, and potential as a building block for more complex molecules.
Biology and Medicine: Investigations focus on its interactions with biological targets (e.g., enzymes, receptors) and potential therapeutic applications.
Industry: The compound may find use in materials science, drug discovery, or as a precursor for other compounds.
Mecanismo De Acción
Targets: The compound likely interacts with specific cellular receptors or enzymes.
Pathways: It may modulate signaling pathways, affecting cellular processes.
Comparación Con Compuestos Similares
Uniqueness: Its unique structure combines quinazolinone and benzamide moieties.
Similar Compounds: Other related compounds include
Remember that this compound’s biological effects and applications are still an active area of research, and further studies are needed to fully understand its mechanisms and potential
Propiedades
Fórmula molecular |
C25H25N3O5 |
|---|---|
Peso molecular |
447.5 g/mol |
Nombre IUPAC |
4-methyl-N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-7,8-dihydro-6H-quinazolin-2-yl]benzamide |
InChI |
InChI=1S/C25H25N3O5/c1-14-5-7-15(8-6-14)24(30)28-25-26-13-18-19(27-25)9-16(10-20(18)29)17-11-21(31-2)23(33-4)22(12-17)32-3/h5-8,11-13,16H,9-10H2,1-4H3,(H,26,27,28,30) |
Clave InChI |
APPLCVZKONVAFE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC(=C(C(=C4)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-1-(4-bromophenyl)-N-cyclopropyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12129207.png)


![N-[3-(prop-2-en-1-ylamino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B12129222.png)

![5-Thiazolecarboxylic acid, 2-[2-[2-(1,1-dimethylethyl)-5-methylphenoxy]ethyl]-4-methyl-](/img/structure/B12129232.png)
![1-[3-(diethylamino)propyl]-3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12129235.png)
![1-[3-(Dimethylamino)propyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(3,4,5-trimethoxyphenyl)-3-pyrrolin-2-one](/img/structure/B12129239.png)
![Methyl 4,5-dimethyl-2-{[3-(piperidin-1-yl)quinoxalin-2-yl]amino}thiophene-3-carboxylate](/img/structure/B12129247.png)
![2-amino-N-[2-(4-methoxyphenyl)ethyl]-1-(4-sulfamoylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12129255.png)



![N-(2-methylphenyl)-2-{[6-(4-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B12129280.png)
